molecular formula C19H16N2O3S B2805733 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235169-58-0

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2805733
M. Wt: 352.41
InChI Key: IJFGMNKHNHVDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can interact with specific proteins and enzymes in cells, leading to various cellular responses. For example, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to interact with the protein Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can induce apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the growth of fungi. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is that it is relatively easy to synthesize, making it readily available for scientific research. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of research is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, which may lead to the development of more effective applications. Another area of research is to explore the use of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide in combination with other drugs, which may enhance its efficacy. Additionally, the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives may lead to the discovery of compounds with improved properties and applications.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves a series of chemical reactions. It starts with the reaction of 2-bromo-5-nitrobenzoic acid with pyridine-2-carbaldehyde, followed by the reaction of the resulting product with thiophene-3-carbaldehyde. The final step involves the reduction of the nitro group to an amino group. The resulting compound is N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, which is a white solid with a molecular weight of 416.5 g/mol.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is in the field of cancer research. Studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has also been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the replication of HIV.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(15-4-5-17-18(9-15)24-13-23-17)21(10-14-6-8-25-12-14)11-16-3-1-2-7-20-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFGMNKHNHVDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

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